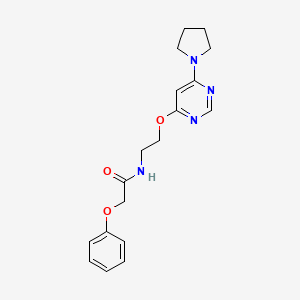
2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Phenoxy-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)acetamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This compound features a unique structural framework combining a pyrimidine ring, a pyrrolidine group, and a phenoxyacetamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O2, with a molecular weight of 298.34 g/mol. The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its potential therapeutic effects.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have demonstrated promising anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that nitrogen heterocycles, including pyrimidines and pyrrolidines, possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups in the structure enhances this activity, making it a candidate for developing new antibacterial agents.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling pathways related to cancer proliferation and bacterial resistance.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various thiazole-integrated pyrrolidine derivatives and evaluated their anticancer activities against multiple cell lines. One derivative exhibited an IC50 value of 5.71 μM against breast cancer cells .
- Antimicrobial Screening : Another investigation highlighted the antibacterial activity of pyrrole benzamide derivatives, which showed MIC values comparable to standard antibiotics like ciprofloxacin .
- Structure-Based Drug Design : Molecular dynamics simulations have been utilized to predict interactions between these compounds and target proteins, revealing that hydrophobic contacts play a significant role in their effectiveness .
特性
IUPAC Name |
2-phenoxy-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(13-25-15-6-2-1-3-7-15)19-8-11-24-18-12-16(20-14-21-18)22-9-4-5-10-22/h1-3,6-7,12,14H,4-5,8-11,13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEPPFHSURNYJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














